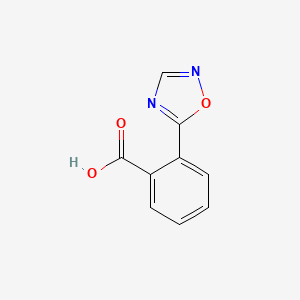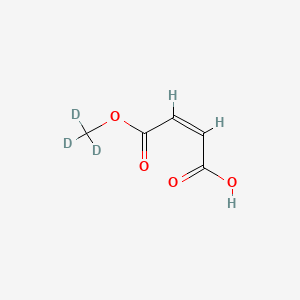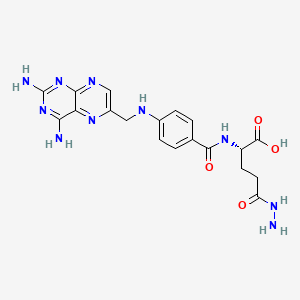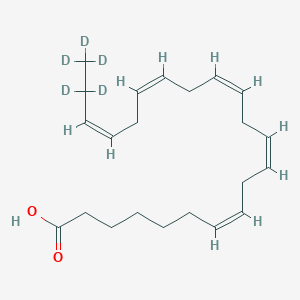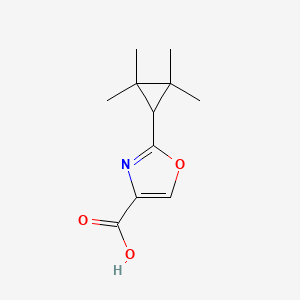
2-(2,2,3,3-Tetramethylcyclopropyl)oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom separated by a carbon atom in a five-membered ring . They have gained strong interest due to their increasing importance in the field of medicinal chemistry . Their widespread biological activities including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and anthelminthic effects have attracted the attention of chemical and pharmacological communities .
Synthesis Analysis
There are several methods for the synthesis of oxazoles. One method involves the use of carboxylic acids as starting materials in a phosphine-mediated deoxygenative [3 + 2] cycloaddition . This method is performed in a green and sustainable catalytic system, and avoids the use of transition metals and toxic oxidants .Molecular Structure Analysis
The molecular structure of oxazoles can be determined using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Oxazoles can undergo various chemical reactions. For example, they can be arylated and alkenylated through palladium-catalyzed direct arylation . They can also undergo [2 + 2 + 1] annulation with terminal alkynes, nitriles, and oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific oxazole compound can vary. For example, the molecular weight of “2-(2,2,3,3-Tetramethylcyclopropyl)oxazole-4-carboxylic acid” is 209.24, and its molecular formula is C11H15NO3 .Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-10(2)7(11(10,3)4)8-12-6(5-15-8)9(13)14/h5,7H,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZCWIVGROBDTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C2=NC(=CO2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


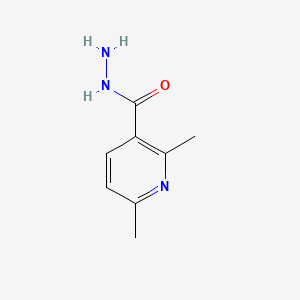
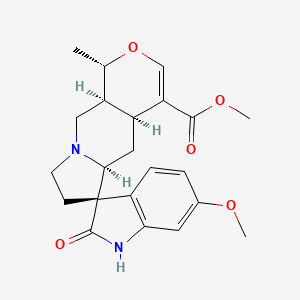
![2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol](/img/structure/B568820.png)
![Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B568822.png)
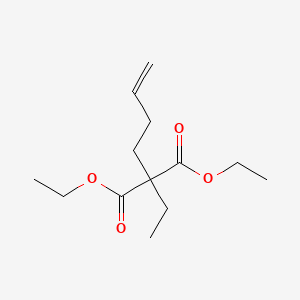

![(1R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B568827.png)
